NOS Isoform Selectivity: A Quantitative Comparison for Neuroscience and Inflammation Research
2-Mercapto-5-nitronicotinonitrile exhibits a >300-fold selectivity for neuronal Nitric Oxide Synthase (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). This is a critical differentiation for research targeting neurological conditions without vascular side-effects. The Ki for nNOS (rat) is 212 nM, while the Ki for eNOS (bovine) is 9.89 μM and for iNOS (mouse) is 19.2 μM [1]. This is a direct, intra-assay head-to-head comparison.
| Evidence Dimension | Enzyme Inhibition (Ki) and Isoform Selectivity |
|---|---|
| Target Compound Data | nNOS Ki = 212 nM |
| Comparator Or Baseline | eNOS Ki = 9,890 nM (9.89 μM); iNOS Ki = 19,200 nM (19.2 μM) |
| Quantified Difference | nNOS/eNOS selectivity ratio = 46.7; nNOS/iNOS selectivity ratio = 90.6 |
| Conditions | Hemoglobin capture assay for NO production, pH 7.4, 37°C |
Why This Matters
Procurement decisions in neuroscience and inflammation research hinge on isoform selectivity; this compound's >46-fold preference for nNOS over eNOS minimizes confounding vascular effects, a key parameter for in vitro and in vivo studies [1].
- [1] BindingDB. BDBM50449037 (CHEMBL3126205). Ki data for 2-Mercapto-5-nitronicotinonitrile against nNOS, eNOS, iNOS. View Source
